molecular formula C7H15NO3 B2829716 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol CAS No. 1694446-17-7

2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol

Cat. No.: B2829716
CAS No.: 1694446-17-7
M. Wt: 161.201
InChI Key: VQICZVTXUISKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol” is a chemical compound with the CAS Number: 1394040-43-7 . It has a molecular weight of 145.2 and its IUPAC name is 2-[3-(aminomethyl)tetrahydro-3-furanyl]ethanol . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2/c8-5-7(1-3-9)2-4-10-6-7/h9H,1-6,8H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Chiral Synthesis and Pharmaceutical Intermediates

Chiral 1,3-oxazinan-2-ones, related to 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol, are synthesized from carbohydrate derivatives, demonstrating their utility as intermediates in pharmaceutical compound synthesis and amino alcohols (Jean-Rene Ella-Menye, Vibha Sharma, Guijun Wang, 2005). This emphasizes the role of chiral compounds in creating bioactive molecules with specific desired activities.

Metal-Free Photosensitized Reactions

The compound has implications in metal-free photosensitization protocols, enabling the introduction of amine and alcohol functionalities into alkene feedstocks in a single step. This approach uses oxime carbonate as a bifunctional reagent, offering a sustainable alternative to traditional methods for synthesizing 1,2-aminoalcohols, crucial components in pharmaceuticals and natural products (Tuhin Patra, M. Das, C. Daniliuc, F. Glorius, 2021).

Catalytic Applications

The research explores the catalytic use of compounds in diastereoselective amino oxygenation of 1,3-dienes, showcasing the potential to access β-amino alcohols. This method, catalyzed by a cationic heptamethylindenyl Rh(III) complex, highlights the importance of selective oxyamination in synthesizing compounds with widespread applications in pharmaceuticals and agrochemicals (F. Burg, T. Rovis, 2021).

Versatile Synthesis Methods

The compound serves as a precursor in versatile synthesis methods for creating quinoline-3-carboxylic esters and indol-2-acetic esters, important in developing compounds with potential therapeutic applications. These methods demonstrate the compound's role in enabling innovative synthetic routes to complex molecular architectures (B. Gabriele, R. Mancuso, G. Salerno, Elvira Lupinacci, G. Ruffolo, M. Costa, 2008).

Ionic Liquids and Material Science

Research on 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, related to the target compound, delves into the synthesis of hydroxylic ionic liquids with two types of nitrogenous centers. These ionic liquids exhibit unique properties like low glass transition temperatures and high conductivity, underscoring their potential in material science and as electrolytes in various applications (V. Shevchenko, M. Gumenna, V. Korolovych, A. Stryutsky, V. Trachevsky, O. Hrebnov, V. Klepko, N. Klymenko, V. Shumsky, V. Davydenko, Petr A. Ledin, 2017).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

2-[3-(aminomethyl)oxolan-3-yl]oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c8-5-7(11-4-2-9)1-3-10-6-7/h9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQICZVTXUISKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CN)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.